molecular formula C12H21N3O3 B12977053 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester

2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester

Cat. No.: B12977053
M. Wt: 255.31 g/mol
InChI Key: ZHRGVNZSFKXDKB-NTEUORMPSA-N
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Description

2,6-Diazaspiro[34]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diamine with a diester, followed by the introduction of the methoxyimino group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process typically involves crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester exerts its effects is largely dependent on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diazaspiro[3.4]octane-2-carboxylic acid methyl ester
  • 2,6-Diazaspiro[3.4]octane-8-carboxylic acid
  • 6-Benzyl-2,6-diaza-spiro[3.4]octane-2,8-dicarboxylic acid

Uniqueness

Compared to similar compounds, 2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester stands out due to the presence of the methoxyimino group and the tert-butyl ester. These functional groups can significantly influence the compound’s reactivity and binding properties, making it a valuable tool in various research applications.

This detailed overview provides a comprehensive understanding of 2,6-Diazaspiro[34]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl (5Z)-5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(16)15-7-12(8-15)6-13-5-9(12)14-17-4/h13H,5-8H2,1-4H3/b14-9+

InChI Key

ZHRGVNZSFKXDKB-NTEUORMPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC\2(C1)CNC/C2=N\OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2=NOC

Origin of Product

United States

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